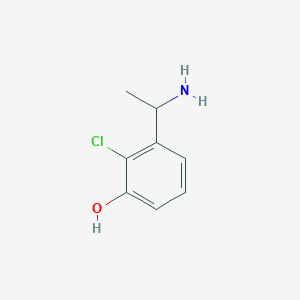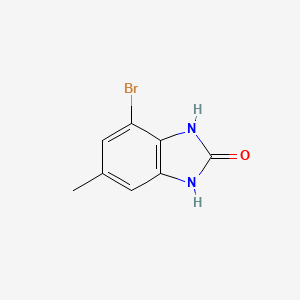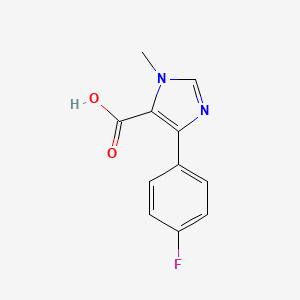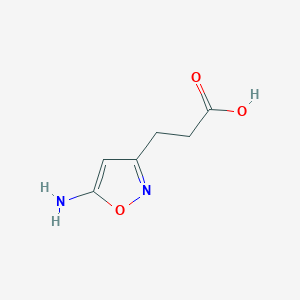
3-(1-aminoethyl)-2-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-aminoethyl)-2-chlorophenol is an organic compound that is used in various scientific research applications. It is a derivative of phenol and is a colorless crystalline solid. It is also known as 2-chloro-3-(1-aminoethyl)phenol, 3-amino-2-chlorophenol, and 2-chloro-3-aminophenol. This compound has a wide range of applications in biochemical and physiological studies due to its unique chemical structure and properties.
Wirkmechanismus
3-(1-aminoethyl)-2-chlorophenol is believed to act as a substrate for the enzyme cytochrome P450. This enzyme is involved in the metabolism of a wide range of drugs, including analgesics, anti-inflammatory drugs, and anticonvulsants. It is believed that this compound is metabolized by cytochrome P450 to form a reactive intermediate, which then undergoes further metabolism to form the active metabolite.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450, and to inhibit the activity of drug transporters. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(1-aminoethyl)-2-chlorophenol in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a stable compound and is easy to handle and store. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively low-potency compound and may not be suitable for use in high-throughput experiments. Additionally, it may not be suitable for use in experiments involving the metabolism of drugs, as it is not a substrate for cytochrome P450.
Zukünftige Richtungen
There are a number of future directions for research involving 3-(1-aminoethyl)-2-chlorophenol. For example, further research could be conducted to determine the efficacy of this compound in inhibiting the activity of drug transporters. Additionally, further research could be conducted to determine the efficacy of this compound in inhibiting the activity of enzymes involved in drug metabolism. Additionally, further research could be conducted to determine the efficacy of this compound in inhibiting the activity of other enzymes, such as proteases and phosphatases. Finally, further research could be conducted to determine the potential of this compound as a therapeutic agent.
Synthesemethoden
3-(1-aminoethyl)-2-chlorophenol can be synthesized using several methods. The most commonly used method involves reacting phenol with 2-chloroethanol in the presence of a base such as sodium hydroxide. This reaction produces this compound as a by-product. Other methods for synthesizing this compound include reacting phenol with 2-chloroethylamine in the presence of a base and reacting phenol with ethylene oxide in the presence of a base.
Wissenschaftliche Forschungsanwendungen
3-(1-aminoethyl)-2-chlorophenol has a wide range of applications in scientific research due to its unique chemical structure and properties. It is used in biochemical and physiological studies as a model compound for the study of enzyme-catalyzed reactions. It is also used in the study of the mechanisms of drug action, as well as for the study of drug metabolism and drug transporter proteins. Additionally, this compound is used in the study of the pharmacokinetics and pharmacodynamics of drugs.
Eigenschaften
IUPAC Name |
3-(1-aminoethyl)-2-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)6-3-2-4-7(11)8(6)9/h2-5,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULADLWUVGLYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)O)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-](/img/structure/B6618140.png)
![4-bromo-5H,7H-furo[3,4-d]pyrimidine](/img/structure/B6618152.png)


![3-bromo-5-[(methylamino)methyl]phenol](/img/structure/B6618188.png)





